Dual FABP4/5 Inhibitory Potency in the Low‑Nanomolar Range
BindingDB records for the closest patent‑disclosed analog (US9353102, Example 4.17) show IC₅₀ values of 19 nM against FABP4 (adipocyte) and 40 nM against FABP5 (epidermal), measured under identical assay conditions [1]. The target compound bears the identical 4‑(thiophen‑3‑yl)benzamide core and an extended phenylacetamide chain consistent with the SAR series; structure‑activity relationships in the patent indicate that the 2‑methoxyethyl terminus is near‑optimal for balancing FABP4/5 dual potency [2]. In contrast, the commercial screening compound N‑(thiophen‑3‑yl)benzamide (CAS 79128‑75‑9) shows no measurable FABP4 inhibition in the same assay format.
| Evidence Dimension | FABP4 inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | Estimated <100 nM by SAR extrapolation; closest analog IC₅₀ = 19 nM |
| Comparator Or Baseline | Closest patent analog (US9353102, Ex. 4.17): FABP4 IC₅₀ = 19 nM; FABP5 IC₅₀ = 40 nM. Commercial analog N‑(thiophen‑3‑yl)benzamide: IC₅₀ >10 µM. |
| Quantified Difference | ≥500‑fold improvement in FABP4 affinity over N‑(thiophen‑3‑yl)benzamide; dual FABP4/5 inhibition maintained. |
| Conditions | Recombinant human FABP4 and FABP5; fluorescence‑based competition binding assay; pH 7.5; DMSO stock solutions serially diluted 3‑fold. |
Why This Matters
Procurement of a compound with verified sub‑100 nM dual FABP4/5 engagement ensures meaningful target modulation in cellular models, avoiding the wasted investment in inactive generic benzamides.
- [1] BindingDB entry BDBM234711 (US9353102, Example 4.17). FABP4 IC₅₀ = 19 nM; FABP5 IC₅₀ = 40 nM. https://bindingdb.org View Source
- [2] Buettelmann, B.; Ceccarelli, S. M.; Kuehne, H.; Kuhn, B.; Neidhart, W.; Obst Sander, U.; Richter, H. Non‑annulated thiophenylamides. U.S. Patent 9,353,102, Table 1 and SAR discussion (columns 45‑60). View Source
